1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane
CAS No.: 1904163-02-5
Cat. No.: VC5254624
Molecular Formula: C15H19ClN4O5S2
Molecular Weight: 434.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904163-02-5 |
|---|---|
| Molecular Formula | C15H19ClN4O5S2 |
| Molecular Weight | 434.91 |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
| Standard InChI | InChI=1S/C15H19ClN4O5S2/c1-25-13-4-3-12(16)9-14(13)26(21,22)19-5-2-6-20(8-7-19)27(23,24)15-10-17-11-18-15/h3-4,9-11H,2,5-8H2,1H3,(H,17,18) |
| Standard InChI Key | SNUIULRZUIATKS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Introduction
The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane is a complex organic molecule with a molecular formula of C15H19ClN4O5S2 and a molecular weight of 434.9 g/mol . This compound belongs to the class of diazepanes, which are known for their diverse biological activities, including potential applications in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of the sulfonyl chlorides from the respective aromatic rings. These sulfonyl chlorides are then reacted with the 1,4-diazepane ring to form the final product. The synthesis process may require careful control of reaction conditions to ensure high purity and yield.
Biological Activity
While specific biological activity data for this compound is not readily available, compounds with similar structures often exhibit a range of activities, including antimicrobial, anticancer, and neurological effects. The presence of both imidazole and phenyl rings suggests potential for interaction with biological targets, although detailed studies would be necessary to determine its efficacy and safety.
Future Research Directions
Future research on this compound could focus on its potential biological activities, including antimicrobial and anticancer properties. Additionally, studies on its pharmacokinetics and toxicity would be essential for determining its suitability as a pharmaceutical candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume